REACTION_CXSMILES
|
[H-].[Na+].[H][H].O1[CH:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:6]1.[OH-:12].[Na+].COCCO[CH2:19][CH2:20][O:21]C>O>[CH2:8]([CH:7]1[CH2:6][CH:19]1[C:20]([OH:21])=[O:12])[CH2:9][CH2:10][CH3:11] |f:0.1,4.5|
|
Name
|
triethylphosphonoacetate
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O1CC1CCCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 day at 25 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 140 degrees C
|
Type
|
ADDITION
|
Details
|
is added in the cold
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed 15 hours
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
washed with ether (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
Acidification to pH=2 with sulfuric acid (25%), extraction with ether (5×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the ether
|
Type
|
FILTRATION
|
Details
|
over anhydrous sodium sulfate, filtration and concentration
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1C(C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |